N-(4-Ethoxyphenyl)picolinamide
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Overview
Description
“N-(4-Ethoxyphenyl)picolinamide” is a chemical compound with the CAS Number: 14888-39-2 and a molecular weight of 242.28 . Its IUPAC name is N-(4-ethoxyphenyl)-2-pyridinecarboxamide . It is a yellow to brown solid at room temperature .
Synthesis Analysis
The synthesis of picolinamide compounds, including “this compound”, involves processes that include coupling together a 4-methoxy-3-acyloxypicolinic acid with key 2-amino-L-alaninate esters derived from substituted 2-phenylethanols . Another study mentions the oxidation of N-(4-ethoxyphenyl)-2-azetidinones to N-unsubstituted-2-azetidinones .Molecular Structure Analysis
The molecular structure of “this compound” has been studied using quantum computations . The optimized molecular geometry was obtained using the B3LYP and MP2 methods employing 6-311++G(d,p) basis set .Chemical Reactions Analysis
“this compound” has been studied in the context of its reactions with 1,3-propanesultone in methanol followed by treatment with ketones, leading to a series of previously unknown chemical transformations .Physical and Chemical Properties Analysis
“this compound” is a yellow to brown solid . It has a molecular weight of 242.28 . The compound is stored at a temperature of 2-8°C .Scientific Research Applications
Anticancer Activity
Novel rhodium, iridium, and ruthenium half-sandwich complexes containing N-(4-Ethoxyphenyl)picolinamide ligands have demonstrated promising anticancer properties. The cytotoxicities of these complexes vary with the presence, position, and number of halides, affecting their IC50 values. Specifically, a ruthenium complex exhibited higher cytotoxicity than cisplatin in certain cell lines and showed activity under hypoxic conditions, suggesting its potential for in vivo studies (Almodares et al., 2014).
Radiopharmaceutical Applications
This compound derivatives have been explored for their use in positron emission tomography (PET) as radiotracers. Specifically, N-(4-chloro-3-[(11)C]methoxyphenyl)-2-picolinamide ([(11)C]ML128) has been synthesized and evaluated for imaging metabotropic glutamate receptor subtype 4 (mGlu4) in vivo. This development opens possibilities for investigating mGlu4 expression in physiological and pathological conditions through non-invasive imaging (Kil et al., 2013).
Organometallic Chemistry and Bond Activation
Research has shown that N-(aryl)picolinamide complexes with metals like ruthenium and iridium undergo unique coordination and strategic cyclometalation. These reactions involve both N-H and C-H bond activations, highlighting the versatility of this compound in forming complex structures with potential applications in catalysis and material science (Nag et al., 2007), (Dasgupta et al., 2008).
Synthesis of Biologically Active Compounds
The compound 4-(4-aminophenoxy)-N-propylpicolinamide, an important intermediate in the synthesis of many biologically active compounds, demonstrates the utility of this compound derivatives in drug development and other areas of medicinal chemistry. The optimized synthetic methods offer potential for industrial production and application in the treatment of diseases, including cancer (Xiong et al., 2018).
Sensor Development
This compound has also been incorporated into sensor technologies. A notable application is the development of a disposable mercury ion-selective optode based on trityl-picolinamide as an ionophore. This sensor exhibits high selectivity for Hg2+ and has been used for the determination of mercury in environmental water samples, showcasing its relevance in environmental monitoring and safety (Kuswandi et al., 2007).
Mechanism of Action
Target of Action
The primary target of N-(4-Ethoxyphenyl)picolinamide is the lipid-transfer protein Sec14p . This protein plays a crucial role in the lipid metabolism of fungal cells .
Mode of Action
This compound: interacts with its target, the lipid-transfer protein Sec14p, by selectively inhibiting its function . This inhibition results in a disruption of the normal lipid metabolism within the fungal cell .
Biochemical Pathways
The inhibition of Sec14p by This compound affects the lipid metabolism pathway within the fungal cell . This disruption can lead to downstream effects such as impaired cell membrane integrity and function, ultimately leading to cell death .
Result of Action
The molecular and cellular effects of This compound ’s action result in the disruption of normal fungal cell function. By inhibiting the lipid-transfer protein Sec14p, the compound disrupts lipid metabolism, which can lead to cell death .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-(4-ethoxyphenyl)pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-2-18-12-8-6-11(7-9-12)16-14(17)13-5-3-4-10-15-13/h3-10H,2H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDKOYNFJCFHHDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=CC=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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